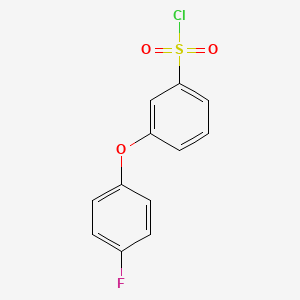

3-(4-fluorophenoxy)benzenesulfonyl Chloride

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-fluorophenoxy)benzenesulfonyl Chloride typically involves the reaction of 4-fluorophenol with benzenesulfonyl chloride under suitable conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction can be represented as follows:

4-fluorophenol+benzenesulfonyl chloride→3-(4-fluorophenoxy)benzenesulfonyl chloride+HCl

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Analyse Des Réactions Chimiques

Types of Reactions: 3-(4-fluorophenoxy)benzenesulfonyl Chloride undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles such as amines, alcohols, or thiols.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfonyl fluorides or reduction to form sulfonamides.

Coupling Reactions: It can be used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as amines, alcohols, or thiols in the presence of a base.

Oxidation: Reagents like hydrogen peroxide or peracids.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and boron reagents under mild conditions.

Major Products:

Sulfonamides: Formed from the reaction with amines.

Sulfonyl Fluorides: Formed from oxidation reactions.

Biaryl Compounds: Formed from Suzuki–Miyaura coupling reactions.

Applications De Recherche Scientifique

Scientific Research Applications

3-(4-Fluorophenoxy)benzenesulfonyl chloride is extensively used in various fields of scientific research:

Pharmaceutical Development

- Role as an Intermediate: It serves as a key intermediate in the synthesis of various pharmaceutical agents, particularly in developing anti-inflammatory and analgesic drugs .

- Sulfonamide-Based Drugs: The compound is involved in synthesizing sulfonamide-based drugs, which have broad therapeutic applications.

Agrochemical Development

- Herbicides and Pesticides: It is utilized in formulating herbicides and pesticides, enhancing the effectiveness of crop protection products .

Polymer Chemistry

- Specialty Polymers: The chemical is applied in synthesizing specialty polymers that contribute to materials with improved thermal and mechanical properties .

Diagnostic Reagents

- Assay Development: It plays a role in creating diagnostic tools, particularly in assays requiring specific labeling or detection methods .

Chemical Biology

- Biological Mechanisms: Used in studies aimed at understanding biological processes such as enzyme inhibition and receptor binding, providing insights into drug design .

The biological activity of this compound is primarily attributed to its role as a sulfonylating agent. The sulfonyl chloride group reacts with nucleophiles to form various derivatives like sulfonamides and sulfonates. This reactivity is essential for its application in medicinal chemistry.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of compounds related to benzenesulfonates, including this compound. The following table summarizes its activity against various bacterial strains:

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Methicillin-sensitive Staphylococcus aureus (MSSA) | 0.39 - 1.56 mg/L |

| This compound | Methicillin-resistant Staphylococcus aureus (MRSA) | 0.39 - 2 mg/L |

| This compound | Enterococcus faecalis | 6.25 mg/L |

These findings suggest that this compound could serve as a potential antibacterial agent, particularly against resistant strains like MRSA.

Case Studies

Several case studies illustrate the applications of this compound:

- FLT3 Inhibitors for Acute Myeloid Leukemia: Research has shown that compounds derived from this sulfonyl chloride exhibit potential as FLT3 inhibitors, targeting acute myeloid leukemia cells effectively .

- Synthesis of Biologically Active Molecules: A study demonstrated the successful synthesis of various biologically active molecules using this compound as a building block, showcasing its importance in drug discovery .

Mécanisme D'action

The mechanism of action of 3-(4-fluorophenoxy)benzenesulfonyl Chloride involves its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form sulfonamide, sulfonate, and sulfonyl fluoride derivatives. These reactions typically proceed through the formation of a tetrahedral intermediate, followed by the elimination of hydrochloric acid.

Comparaison Avec Des Composés Similaires

Benzenesulfonyl Chloride: Similar in structure but lacks the fluorophenoxy group.

4-fluorobenzenesulfonyl Chloride: Similar but with the fluorine atom directly attached to the benzene ring.

3-(4-chlorophenoxy)benzenesulfonyl Chloride: Similar but with a chlorine atom instead of a fluorine atom.

Uniqueness: 3-(4-fluorophenoxy)benzenesulfonyl Chloride is unique due to the presence of the fluorophenoxy group, which imparts distinct electronic and steric properties. This makes it particularly valuable in the synthesis of complex molecules and in applications where specific reactivity is required.

Activité Biologique

3-(4-Fluorophenoxy)benzenesulfonyl chloride, a sulfonyl chloride compound, has garnered attention in various fields of scientific research due to its unique chemical properties and biological activities. This article explores its synthesis, biological mechanisms, and potential applications, supported by data tables and relevant case studies.

Chemical Structure:

- IUPAC Name: this compound

- Molecular Formula: C12H8ClFO3S

- CAS Number: 885950-85-6

The synthesis of this compound typically involves the reaction of 4-fluorophenol with benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. This process facilitates the formation of sulfonamide bonds, which are crucial for its biological activity. The reaction can be summarized as follows:

The biological activity of this compound is primarily attributed to its role as a sulfonylating agent. The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of various derivatives such as sulfonamides and sulfonates. This reactivity is essential for its application in medicinal chemistry, particularly in the development of drug candidates.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of compounds related to benzenesulfonates, including this compound. These compounds exhibit significant activity against various bacterial strains:

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Methicillin-sensitive Staphylococcus aureus (MSSA) | 0.39 - 1.56 mg/L |

| Methicillin-resistant Staphylococcus aureus (MRSA) | 0.39 - 2 mg/L | |

| Enterococcus faecalis | 6.25 mg/L |

These findings suggest that this compound could serve as a potential antibacterial agent, particularly against resistant strains like MRSA .

Cytotoxicity Studies

While evaluating the antibacterial properties, it is crucial to assess the cytotoxicity of the compound. In studies involving normal human lung fibroblasts (MRC-5), the IC50 values for several benzenesulfonate derivatives were found to be above 12.3 mg/L, indicating a favorable safety profile compared to their antibacterial efficacy .

Case Studies

-

Antibacterial Efficacy Against Gram-positive Bacteria:

A study assessed various benzenesulfonate derivatives, including those based on this compound, demonstrating potent activity against Gram-positive cocci such as MSSA and MRSA with MIC values significantly lower than established antibiotics like linezolid . -

Synthesis and Evaluation of Related Compounds:

Research involving structurally similar compounds revealed that modifications at the para position with halogen or trifluoromethyl groups enhanced antibacterial activity, illustrating the importance of structural features in biological efficacy .

Propriétés

IUPAC Name |

3-(4-fluorophenoxy)benzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClFO3S/c13-18(15,16)12-3-1-2-11(8-12)17-10-6-4-9(14)5-7-10/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FATHTQRFJMILKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)Cl)OC2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClFO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801260255 | |

| Record name | 3-(4-Fluorophenoxy)benzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801260255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885950-85-6 | |

| Record name | 3-(4-Fluorophenoxy)benzenesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885950-85-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(4-Fluorophenoxy)benzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801260255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.